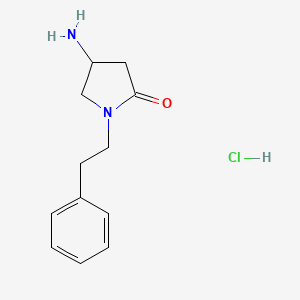

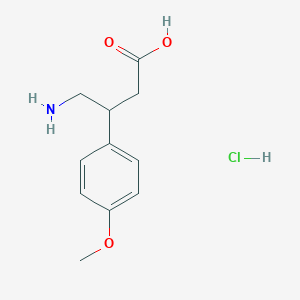

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

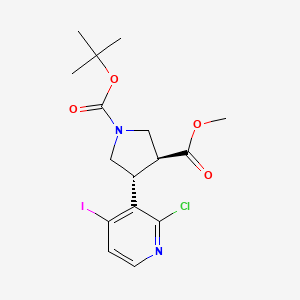

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is an organic compound with the CAS Number: 65645-67-2 . It has a molecular weight of 314.79 . The IUPAC name for this compound is 2-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is 1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 314.79 .Applications De Recherche Scientifique

Antimicrobial Agent Development

This compound has potential applications in the development of new antimicrobial agents. The sulfonamide group is known to inhibit bacterial growth by interfering with essential enzyme activities within the bacterial cells . Research indicates that sulfonamides can replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is crucial for folate production in bacteria, thereby inhibiting bacterial DNA synthesis and cell division .

Cancer Research

In cancer research, sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme that is overexpressed in several types of cancer cells. By targeting this enzyme, researchers aim to disrupt the pH regulation in tumor cells, potentially leading to novel cancer therapies .

Material Science

The compound’s molecular structure suggests potential applications in material science, particularly in the synthesis of organic semiconductors or as a precursor for advanced polymer materials. Its aromatic rings and sulfonamide group could contribute to the thermal stability and electronic properties of materials .

Drug Design and Discovery

As a building block in drug design, this compound could be used to synthesize a wide range of pharmacologically active molecules. Its structural features make it a versatile precursor for creating derivatives with enhanced biological activity .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could serve as reagents or standards in the quantification and identification of various substances. Its strong UV absorption properties might be utilized in spectrophotometric analysis .

Environmental Science

Research into the environmental fate of sulfonamides, including this compound, is crucial. It can help in understanding the biodegradation pathways and the potential impact of pharmaceutical residues on ecosystems .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUGCAOQWXNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)

![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)